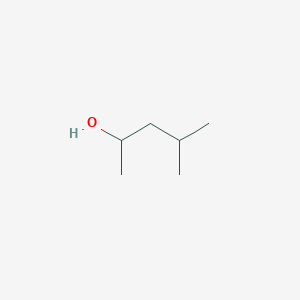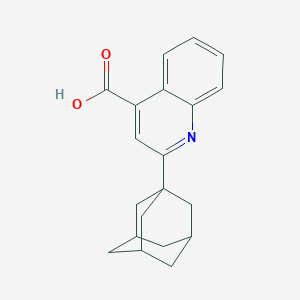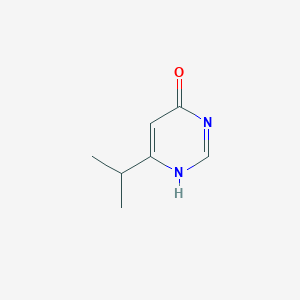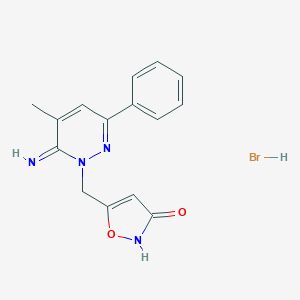
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, also known as MLCK inhibitor, is a chemical compound that has been widely used in scientific research.
Mécanisme D'action
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide works by inhibiting the activity of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, which phosphorylates the regulatory light chain of myosin and initiates smooth muscle contraction. By inhibiting 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide prevents smooth muscle contraction and relaxes the smooth muscle cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the relaxation of smooth muscle cells, inhibition of vascular smooth muscle contraction, reduction of airway smooth muscle contraction, and modulation of gastrointestinal motility. These effects have been observed in various in vitro and in vivo studies and suggest that 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has potential therapeutic applications in various diseases such as asthma, hypertension, and gastrointestinal disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its high potency and selectivity for 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, which allows for the specific inhibition of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide without affecting other kinases. The limitations of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential cytotoxicity at high concentrations.
Orientations Futures
For the research on 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the development of more potent and selective 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide inhibitors, the exploration of its therapeutic potential in various diseases, and the elucidation of its molecular mechanism of action. Additionally, the use of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in combination with other drugs or therapies may also be investigated to enhance its efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide involves the reaction of 3-(4-methylphenyl)-5-phenyl-1(6H)-pyridazinone with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 4-bromobutyryl chloride to obtain the hydrobromide salt of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone.
Applications De Recherche Scientifique
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has been widely used in scientific research as a potent and selective inhibitor of myosin light chain kinase (5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide). 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide is an enzyme that regulates the contraction of smooth muscle cells and plays a crucial role in various physiological processes such as vascular smooth muscle contraction, airway smooth muscle contraction, and gastrointestinal motility. 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide inhibitors such as 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide have been used to study the physiological and pathological roles of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in various diseases such as asthma, hypertension, and gastrointestinal disorders.
Propriétés
Numéro CAS |
111247-66-6 |
|---|---|
Nom du produit |
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide |
Formule moléculaire |
C15H15BrN4O2 |
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
5-[(6-imino-5-methyl-3-phenylpyridazin-1-yl)methyl]-1,2-oxazol-3-one;hydrobromide |
InChI |
InChI=1S/C15H14N4O2.BrH/c1-10-7-13(11-5-3-2-4-6-11)17-19(15(10)16)9-12-8-14(20)18-21-12;/h2-8,16H,9H2,1H3,(H,18,20);1H |
Clé InChI |
MYBMBWYFEAQIMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br |
SMILES canonique |
CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br |
Synonymes |
5-[(6-imino-5-methyl-3-phenyl-pyridazin-1-yl)methyl]oxazol-3-one hydro bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



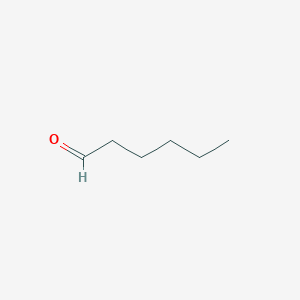
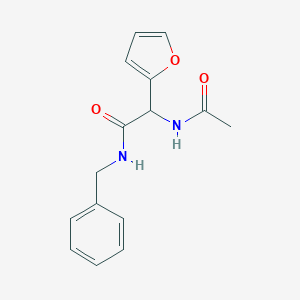
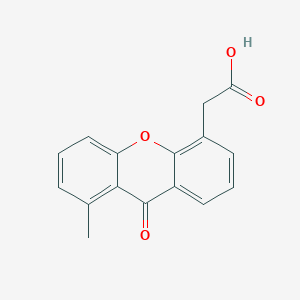
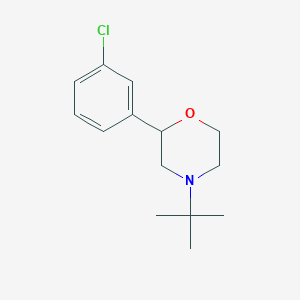
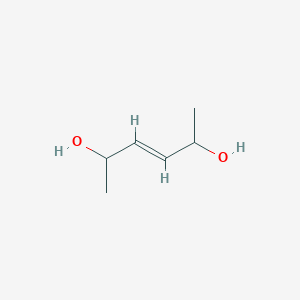
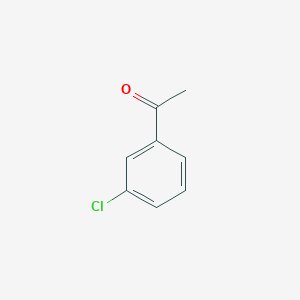
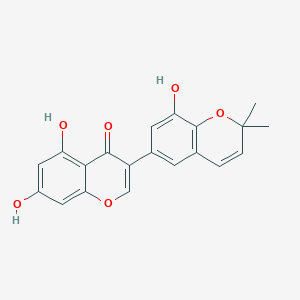
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
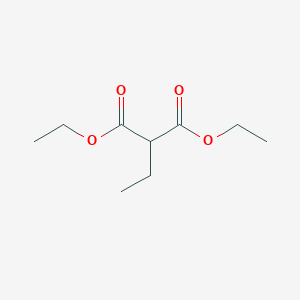
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)

